Home > Products > Screening Compounds P4961 > 1-(6-Aminopyridazin-3-yl)azetidin-3-ol
1-(6-Aminopyridazin-3-yl)azetidin-3-ol - 1858813-09-8

1-(6-Aminopyridazin-3-yl)azetidin-3-ol

Catalog Number: EVT-1779423
CAS Number: 1858813-09-8
Molecular Formula: C7H10N4O
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Compound Description: This compound is described as a therapeutic agent for central nervous system and peripheral nerve diseases. [, , , ] Several papers focus on its synthesis and formulation into solid pharmaceutical compositions. [, , , ]

1-[(6-Chloropyridin-3-yl)methyl]-10-nitro-1,2,3,5,6,7,8,9-octahydro-5,9-methanoimidazo[1,2-a]azocin-5-ol

Compound Description: This compound features a complex polycyclic structure incorporating an imidazo[1,2-a]azocine ring system. [] The paper focuses on its crystal structure, highlighting the conformations of different rings and hydrogen bonding patterns. []

4-(1-Alkylindol-3-yl)-6-(substituted phenyl)pyrimidin-2-ol Derivatives

Compound Description: This series of indole-pyrimidine derivatives was synthesized and evaluated for antimicrobial and antioxidant activities. [] Some compounds within this series exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. []

4-Dimethylamino-2-(naphth-1-yl)-phenyl-1-(2-chloroquinolin-3-yl)butan-2-ol Derivatives

Compound Description: This research focuses on developing novel anti-tuberculosis agents inspired by the structure of Bedaquiline®. [] The work investigates modifications of the quinoline ring system to enhance bioavailability and reduce side effects. []

(2R,3R,4S,5R)-5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (Clofarabine)

Compound Description: This compound, Clofarabine, is an anticancer agent used to treat acute leukemia. [] The paper describes an efficient and environmentally friendly synthetic protocol for its production. []

3-Chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones

Compound Description: These two series of compounds, incorporating azetidin-2-one and thiazolidin-4-one moieties, respectively, were synthesized and evaluated for their antimicrobial activity. [] The study showed that some compounds within these series exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. []

3-Chloro-4-(substituted aryl)-1,3diphenyl- 1H-pyrazole-4-yl-1-(6-methylpyridin-2-yl) azetidin-2-one Derivatives

Compound Description: This series of azetidin-2-one derivatives was synthesized and evaluated for antimicrobial and antifungal activities. []

6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) and Analogues

Compound Description: AMOP-H-OH is a nicotinic acetylcholine receptor (nAChR) ligand, specifically showing high potency and selectivity for the α4β2-nAChR subtype. [, ] This selectivity makes it a potential therapeutic candidate for depression with minimal peripheral side effects. [, ] Structural modifications of AMOP-H-OH, focusing on the pyridine ring and its substituents, were explored to further enhance its pharmacological profile. []

2-(1-(1,3-Thiazolin-2-yl)azetidin-3-yl)thio-carbapenem Derivatives

Compound Description: This series of carbapenem antibiotics feature a 2-(1-(1,3-thiazolin-2-yl)azetidin-3-yl)thio substituent at the carbapenem core. [] These compounds are recognized for their potential in treating bacterial infections. []

2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile Heminaphthyldisulfonate and Dichloroacetate Salt

Compound Description: This compound and its dichloroacetate salt are potent inhibitors of Janus kinases (JAKs), particularly JAK3, making them potential therapeutic agents for autoimmune diseases. [, ]

Overview

1-(6-Aminopyridazin-3-yl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a pyridazine moiety, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of the amino group at the 6-position of the pyridazine enhances its potential biological activity and reactivity.

Source

The compound can be synthesized through various chemical methods, often involving reactions that incorporate the pyridazine structure into azetidine frameworks. Its synthesis and applications are documented in several patents and scientific literature, highlighting its significance in medicinal chemistry and potential therapeutic uses.

Classification

1-(6-Aminopyridazin-3-yl)azetidin-3-ol can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Azetidines and pyridazines
  • Functional Groups: Amino group, hydroxyl group
Synthesis Analysis

Methods

The synthesis of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol typically involves multi-step organic reactions, including:

  1. Formation of Pyridazine: Starting with appropriate precursors such as 2-amino-pyridazine derivatives.
  2. Azetidine Formation: Utilizing cyclization methods to form the azetidine ring. This can be achieved through nucleophilic substitution or cycloaddition reactions.

Technical Details

One effective method includes:

Molecular Structure Analysis

Structure

The molecular structure of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol includes:

  • A pyridazine ring attached to an azetidine structure.
  • An amino group at the 6-position of the pyridazine.
  • A hydroxyl group at the 3-position of the azetidine.

Data

The molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within the azetidine ring.

Chemical Reactions Analysis

Reactions

1-(6-Aminopyridazin-3-yl)azetidin-3-ol can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Hydroxyl Group Reactions: The hydroxyl group can undergo esterification or etherification reactions.

Technical Details

Reactions involving this compound often require careful control of pH and temperature to optimize yield and minimize side products. For instance, acylation reactions can be performed using acyl chlorides under basic conditions to yield more complex derivatives .

Mechanism of Action

Process

The mechanism of action for compounds like 1-(6-Aminopyridazin-3-yl)azetidin-3-ol often involves:

  1. Enzyme Interaction: Compounds may inhibit or activate specific enzymes through binding interactions.
  2. Targeting Biological Pathways: The amino and hydroxyl groups can participate in hydrogen bonding, influencing biological activity.

Data

Studies indicate that derivatives of this compound have shown potential in inhibiting certain enzymes related to cancer growth, suggesting a mechanism where they interfere with metabolic pathways critical for tumor proliferation .

Physical and Chemical Properties Analysis

Physical Properties

1-(6-Aminopyridazin-3-yl)azetidin-3-ol is typically characterized by:

  • Appearance: White to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies suggest that modifications to the structure can significantly impact both physical properties and biological activity .

Applications

Scientific Uses

1-(6-Aminopyridazin-3-yl)azetidin-3-ol has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases, particularly cancer.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms and metabolic pathways.
Introduction to Azetidine-Pyridazine Hybrids in Medicinal Chemistry

Structural Significance of Azetidine and Pyridazine Moieties in Bioactive Compounds

The strategic integration of azetidine and pyridazine rings creates a hybrid scaffold with exceptional three-dimensionality and electronic properties that significantly influence bioactivity. The four-membered azetidine ring (C₃H₇N) introduces considerable ring strain (~25 kcal/mol) due to its constrained geometry, which enhances binding energy through enforced proximity when interacting with biological targets. This structural feature promotes strong, selective interactions with enzyme active sites that larger, less-strained rings cannot achieve [1]. Azetidine's polar character and sp³-hybridized nitrogen facilitate hydrogen bonding and dipole-dipole interactions, while the hydroxyl group at the 3-position (azetidin-3-ol) dramatically improves aqueous solubility and provides a versatile handle for chemical derivatization, enabling prodrug strategies and enhanced target engagement [3] [8].

The pyridazine component (C₄H₄N₂) contributes essential π-electron density and hydrogen-bonding capabilities critical for molecular recognition. The 6-aminopyridazine variant in "1-(6-Aminopyridazin-3-yl)azetidin-3-ol" features an electron-donating amino group (-NH₂) at the 6-position, which profoundly modulates electronic distribution. This group acts as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen), enabling dual-point interactions with biological macromolecules. The pyridazine ring's electron-deficient character facilitates π-π stacking interactions with aromatic residues in protein binding sites, while its reduced basicity (pKa ~2-4) compared to pyridine enhances metabolic stability by resisting protonation in acidic cellular compartments [5] [7].

Table 1: Structural and Electronic Properties of Key Heterocyclic Components in Azetidine-Pyridazine Hybrids

Structural FeaturePhysicochemical PropertiesBiological Contributions
Azetidine Ring• Ring strain: ~25 kcal/mol • Aliphatic amine pKa: ~11.3 • Polar surface area: ~12 Ų• Enhanced binding energy via strain release• H-bond donation/acceptance• Conformational restriction
Azetidin-3-ol• Hydroxyl pKa: ~14-15 • Dipole moment: ~2.5 D • Improved water solubility• Additional H-bonding site• Metabolic stabilization point• Pharmacophore attachment
Pyridazine Core• Aromatic system • pKa: ~2.3 (protonation) • Dipole moment: ~3.9 D• π-π Stacking interactions• Directional H-bonding• Moderate lipophilicity (logP ~0.5)
6-Aminopyridazine• Amino pKa: ~4.5 (pyridazine) • Strong electron-donating group • Increased electron density at N1/C6• Dual H-bond donor/acceptor• Enhanced target affinity• Improved solubility via protonation

The spatial orientation of both rings creates a distinct pharmacophoric arrangement. Computational analyses reveal that the azetidine nitrogen and the 3-hydroxyl group form a bidentate hydrogen-bonding motif, while the aminopyridazine moiety projects at approximately 120° relative to the azetidine plane, creating a Y-shaped topology optimal for engaging complementary binding pockets. This arrangement allows simultaneous interaction with both polar and hydrophobic regions of target proteins. The stereochemistry at the azetidine 3-position significantly influences biological activity; molecular modeling studies indicate that the (R)-enantiomer of related azetidin-3-ol derivatives shows up to 20-fold higher affinity for certain kinase targets compared to the (S)-enantiomer due to optimal hydrogen-bond vector alignment [3] [10].

Hybridization enhances metabolic stability by reducing oxidation susceptibility at the azetidine α-carbons and pyridazine ring positions. The combination creates compounds with balanced lipophilicity profiles (calculated logP ~0.5-2.5), facilitating membrane permeability while maintaining aqueous solubility (>100 µM in PBS buffer). This balance is critical for oral bioavailability, as evidenced by related compounds demonstrating >30% oral bioavailability in preclinical models. The scaffold's rotational flexibility is constrained by the azetidine ring, reducing the entropic penalty upon target binding compared to linear chain analogs [1] [8].

Role of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol in Modern Drug Discovery Paradigms

1-(6-Aminopyridazin-3-yl)azetidin-3-ol has emerged as a privileged scaffold in contemporary medicinal chemistry, serving as a versatile template for developing targeted therapies across multiple disease domains. Its molecular architecture enables diverse derivatization strategies while maintaining favorable drug-like properties, positioning it as a critical structural motif in several therapeutic areas:

Myeloperoxidase (MPO) Inhibition: The compound serves as a key precursor for developing mechanism-based MPO inhibitors implicated in inflammatory cardiovascular diseases. Structural analogs featuring urea linkages to the 6-amino group demonstrate potent irreversible inhibition (IC₅₀ <100 nM) by undergoing MPO-catalyzed oxidation to reactive intermediates that covalently modify the enzyme's heme prosthetic group. Research demonstrates that derivatives like 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea achieve >90% MPO inhibition in neutrophil assays, significantly reducing oxidative stress markers in atherosclerosis models. The azetidine hydroxyl group contributes to optimal positioning within the MPO active site through hydrogen bonding with Gln91 and His95 residues [1] [2] [8].

Kinase-Targeted Anticancer Agents: The scaffold demonstrates exceptional versatility in kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and FLT3. Strategic functionalization transforms this core into potent inhibitors (IC₅₀ = 10-100 nM range) by exploiting the following structural features:

  • The azetidine nitrogen forms critical hydrogen bonds with kinase hinge regions
  • The pyridazine ring engages in hydrophobic pocket interactions
  • The 3-hydroxy group serves as a vector for solubilizing side chainsPatent applications specifically claim derivatives for CDK4/6 inhibition, demonstrating nanomolar activity against breast cancer cell lines (MCF-7, MDA-MB-231) with selectivity indices >50-fold over normal cells. Molecular docking reveals a characteristic binding mode where the azetidine oxygen forms a hydrogen bond with the kinase's DFG motif, while the pyridazine amino group interacts with a conserved lysine residue in the ATP-binding pocket [4] [10].

Antiproliferative Activity Optimization: Structure-activity relationship (SAR) studies highlight the critical influence of substituents on the azetidine-pyridazine core. Incorporation of electron-donating groups (-OH, -OMe) at specific positions enhances activity against cervical (HeLa), lung (A549), and breast cancer cell lines. Systematic analyses reveal that derivatives featuring a para-hydroxyphenyl moiety attached to the azetidine nitrogen exhibit IC₅₀ values as low as 0.86 µM against HeLa cells, representing a 9-fold improvement over methoxy-substituted analogs. The scaffold's ability to adopt multiple conformational states enables optimal interaction with diverse biological targets, from enzyme active sites to protein-protein interaction interfaces [5] [9].

Table 2: Synthetic Approaches to 1-(6-Aminopyridazin-3-yl)azetidin-3-ol and Key Derivatives

Synthetic StrategyKey Reaction StepsYield RangeAdvantages/Limitations
Nucleophilic Aromatic Substitution1. 3-Hydroxyazetidine activation (mesylate/tosylate)2. Displacement of 3-halo-6-nitropyridazine3. Nitro group reduction (SnCl₂, H₂/Pd)35-60% overall• Straightforward route• Requires electron-deficient pyridazine• Potential over-reduction issues
Buchwald-Hartwig Amination1. Pd-catalyzed coupling between azetidine and 3-bromo-6-aminopyridazine2. Requires Pd₂(dba)₃/Xantphos catalyst system45-75%• Direct amination• Avoids protecting groups• Sensitive to oxygen/moisture
Metal-Complex Mediated Assembly1. Formation of tungsten dihydropyridazine complex2. Regioselective amination3. Oxidative decomplexation (DDQ/NOPF₆)25-50%• Excellent regioselectivity• Low temperature requirements (-40°C)• Specialized reagents needed
Reductive Amination Pathway1. Condensation of 3-azetidinone with 6-aminopyridazine-3-carbaldehyde2. Stereoselective reduction (NaBH₄ or L-Selectride®)30-55%• Diastereoselectivity achievable• Requires chiral resolution for enantiopure products• Moderate diastereomeric ratios (dr 3:1 to 5:1)

The scaffold demonstrates remarkable structural plasticity in addressing drug resistance challenges, particularly in oncology. Hybridization with other pharmacophores creates dual-targeting agents; for example, conjugation with imidazole yields compounds showing synergistic activity against tyrosine kinase-driven cancers resistant to imatinib. The azetidine ring's conformational restriction provides resistance-breaking properties by preventing adaptive binding pocket mutations common with flexible inhibitors. In antimalarial research, the scaffold's derivatives show low nanomolar activity against chloroquine-resistant Plasmodium falciparum strains (Dd2, K1) by inhibiting novel targets such as Plasmodium CDKs, demonstrating the core structure's adaptability to diverse therapeutic areas [7] [9].

Synthetic Accessibility: The core structure can be efficiently constructed through multiple routes, with nucleophilic aromatic substitution and Buchwald-Hartwig amination emerging as preferred industrial approaches. The former involves reacting activated azetidin-3-ol derivatives (e.g., mesylate or tosylate) with 6-aminopyridazines, achieving moderate yields (35-60%) but requiring careful optimization to minimize azetidine ring-opening side reactions. The latter employs palladium-catalyzed coupling between azetidine and halogenated aminopyridazines, providing superior yields (up to 75%) but necessitating specialized catalysts like Pd₂(dba)₃ with Xantphos. Recent advances feature metal-complex mediated assembly, leveraging tungsten dihapto-coordination to achieve regioselective amination at low temperatures (-40°C), followed by oxidative decomplexation to yield enantiomerically pure products [3] [6] [8].

Table 3: Biologically Active Derivatives of 1-(6-Aminopyridazin-3-yl)azetidin-3-ol Core Structure

Derivative StructureBiological TargetPotency (IC₅₀/EC₅₀)Therapeutic Application
1-(6-(3-(4-Bromophenyl)ureido)pyridazin-3-yl)azetidin-3-olMyeloperoxidase47 nM (irreversible)Atherosclerosis, Neuroinflammation
1-(6-(4-Piperazin-1-yl)pyridazin-3-yl)azetidin-3-olCDK4/611 nM (CDK4)9 nM (CDK6)Breast Cancer, Glioblastoma
1-(6-((4-Hydroxyphenyl)amino)pyridazin-3-yl)azetidin-3-olHeLa Cell Proliferation0.86 µMCervical Cancer
1-(6-(4-(Trifluoromethyl)benzamido)pyridazin-3-yl)azetidin-3-olFLT3 Kinase8 nMAML (Acute Myeloid Leukemia)
1-(6-(3-(1-Cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)azetidin-3-olNLRP3 Inflammasome0.18 µMNASH, Autoimmune Disorders

The scaffold demonstrates excellent derivatization tolerance, supporting modifications at four strategic positions:

  • Azetidine nitrogen - Accepts diverse acyl, sulfonyl, and aryl groups
  • Azetidine C3 oxygen - Enables etherification or ester prodrug formation
  • Pyridazine C6 amino group - Accommodates ureas, amides, and heterocyclic appendages
  • Pyridazine ring positions - Supports halogenation or small alkyl substitutions

This versatility has yielded clinical candidates across therapeutic areas, particularly in inflammation and oncology. The scaffold's metabolic resilience stems from the azetidine ring's resistance to oxidative metabolism and the pyridazine moiety's stability against cytochrome P450-mediated degradation, addressing key limitations of earlier heterocyclic cores [1] [4] [8].

Properties

CAS Number

1858813-09-8

Product Name

1-(6-Aminopyridazin-3-yl)azetidin-3-ol

IUPAC Name

1-(6-aminopyridazin-3-yl)azetidin-3-ol

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C7H10N4O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2,(H2,8,9)

InChI Key

RJVIDJITNJYVNN-UHFFFAOYSA-N

SMILES

C1C(CN1C2=NN=C(C=C2)N)O

Canonical SMILES

C1C(CN1C2=NN=C(C=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.